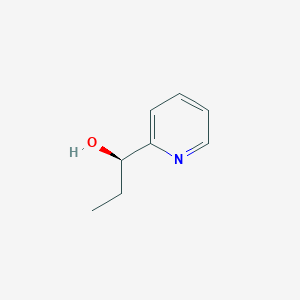

(1R)-1-(pyridin-2-yl)propan-1-ol

Description

Significance of Enantiomerically Pure Pyridine-Containing Alcohols in Contemporary Organic Synthesis

Enantiomerically pure alcohols containing a pyridine (B92270) moiety are highly valued building blocks in contemporary organic synthesis. Their significance stems from their versatile applications as chiral ligands in transition-metal catalysis, chiral auxiliaries, and key intermediates in the synthesis of complex, biologically active molecules. mdpi.comacs.org The pyridine nitrogen atom acts as a powerful coordinating site for metal centers, and when combined with a nearby chiral hydroxyl group, it can create a well-defined chiral environment around a catalyst's active site. unito.it This structural motif is crucial for inducing high levels of stereoselectivity in a wide range of chemical transformations, including asymmetric hydrogenation, hydrophosphination, and various carbon-carbon bond-forming reactions. rsc.orgacs.org

The development of efficient methods to access these chiral alcohols, such as asymmetric reduction of the corresponding ketones or enzymatic resolutions, is a major focus of research. acs.orgacs.orgresearchgate.net For instance, lipases have been successfully used for the kinetic resolution of racemic 1-(2-pyridyl)ethanols through enantioselective acetylation, yielding the (R)-acetate and the unreacted (S)-alcohol with excellent enantiomeric purity. acs.org Furthermore, the integration of pyridine rings into complex structures, like steroidal frameworks, can significantly alter biological and chemical properties, opening avenues for the development of novel therapeutic agents. nih.govresearchgate.net

Contextualizing (1R)-1-(pyridin-2-yl)propan-1-ol within Chiral Alcohol Chemistry

This compound belongs to the family of chiral secondary alcohols where the stereogenic carbon is directly attached to a pyridine ring. Its structure is analogous to other well-studied chiral aryl alcohols, but the presence of the nitrogen heteroatom in the aromatic ring introduces distinct electronic properties and coordinating abilities. The general retrosynthetic analysis for a similar compound, 1-(pyridin-3-yl)propan-1-ol, often identifies the corresponding ketone, 1-(pyridin-3-yl)propan-1-one, as a logical precursor, which can be obtained through various disconnections. dokumen.pub

The synthesis of enantiomerically pure versions of such alcohols is a key challenge in asymmetric synthesis. dokumen.pub Chemoenzymatic methods, utilizing enzymes like alcohol dehydrogenases (ADHs), have proven effective for the asymmetric reduction of prochiral pyridyl ketones to their corresponding chiral alcohols with high enantiomeric excess. researchgate.net For example, ADH from Lactobacillus kefir has been used to reduce various picoline-based ketones to chiral alcohols with enantiomeric excesses ranging from 95% to over 99%. researchgate.net This positions this compound as a target accessible through modern catalytic and biocatalytic strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 18209-36-4 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| IUPAC Name | This compound |

| SMILES | CCC@Hc1ccccn1 |

Source: bldpharm.com

Foundational Research Trajectories for this compound

Initial research into compounds like this compound has largely focused on methods for their asymmetric synthesis. A prominent strategy is the enantioselective reduction of the corresponding prochiral ketone, 2-propionylpyridine (B1584170). While specific early studies on the (1R) enantiomer are not extensively documented, foundational methods applicable to this class of compounds include:

Enzymatic Kinetic Resolution: Research by Ueji et al. demonstrated the lipase-catalyzed asymmetric acetylation of racemic 1-(2-pyridyl)ethanols. Using Candida antarctica lipase (B570770) (CAL), this method yields the (R)-acetate and the unreacted (S)-alcohol. acs.org While this study focused on the ethyl analogue, the principle is directly applicable to the propyl chain of this compound, suggesting a viable route to its enantiopure acetate (B1210297) precursor.

Asymmetric Transfer Hydrogenation: Ruthenium(II) complexes with chiral 2-pyridyl amine co-ligands have been shown to be highly active catalysts for the transfer hydrogenation of ketones. unito.it This highlights a pathway where the target molecule itself, or its derivatives, could serve as a ligand in catalytic systems.

Diastereoselective Reduction of Imines: Another approach involves the diastereoselective reduction of enantiopure pyridyl imines. For instance, N-p-toluenesulfinyl ketimines derived from 2-pyridyl ketones can be reduced with high diastereoselectivity, followed by removal of the chiral auxiliary to yield enantiomerically enriched pyridyl amines. unito.it A similar strategy targeting the alcohol could involve reduction of a chiral derivative of 2-propionylpyridine.

A general synthesis for the racemic compound, 2-(pyridin-2-yl)propan-1-ol, involves the reduction of methyl 2-(pyridin-2-yl)propanoate using a strong reducing agent like lithium aluminum hydride in tetrahydrofuran. chemicalbook.com Achieving the specific (1R) stereochemistry from this point would require a subsequent resolution step.

Table 2: Selected Synthetic Approaches for Chiral Pyridyl Alcohols

| Method | Precursor | Reagent/Catalyst | Product Stereochemistry | Reference |

| Enzymatic Kinetic Resolution | Racemic 1-(2-pyridyl)ethanol | Candida antarctica lipase (CAL), vinyl acetate | (R)-acetate and (S)-alcohol | acs.org |

| Chemoenzymatic Reduction | Picoline-based ketones | Alcohol dehydrogenase (ADH) from L. kefir | (R)- or (S)-alcohol | researchgate.net |

| Diastereoselective Reduction | N-p-toluenesulfinyl ketimines | L-Selectride | (SS,R)-sulfinamide | unito.it |

| Racemic Synthesis | Methyl 2-(pyridin-2-yl)propanoate | Lithium aluminum hydride | Racemic 2-(pyridin-2-yl)propan-1-ol | chemicalbook.com |

Current Research Gaps and Future Perspectives for Chiral this compound

Despite the established importance of chiral pyridine-containing alcohols, research specifically focused on this compound is not extensive, presenting several research gaps and future opportunities.

Current Research Gaps:

Limited Application Data: While the potential of this compound as a chiral ligand or synthetic intermediate is high, there is a lack of published studies demonstrating its specific application in asymmetric catalysis or as a precursor for targeted pharmaceutical agents.

Optimized Synthesis: Although general methods for producing chiral pyridyl alcohols exist, a scalable and highly selective synthesis specifically optimized for this compound has yet to be thoroughly reported in the literature.

Complexation Studies: Detailed investigations into the coordination chemistry of this compound with various transition metals are needed to fully understand its potential as a chiral ligand.

Future Perspectives:

Development of Novel Catalysts: A significant future direction is the design and synthesis of novel transition-metal catalysts incorporating this compound or its derivatives as chiral ligands. These new catalysts could offer unique reactivity and selectivity in important organic transformations. rsc.orgresearchgate.net

Chiral Building Block: The compound serves as a valuable chiral building block. Future work could explore its incorporation into more complex molecular architectures to create new chiral materials or drug candidates. The field of chiral chemistry is continuously expanding, with applications in materials science and pharmaceuticals constantly emerging. nih.govoaepublish.com

Biocatalytic Routes: Further exploration of biocatalytic methods, such as using specifically engineered alcohol dehydrogenases, could provide more efficient and environmentally friendly routes to enantiopure this compound, which is a growing trend in active pharmaceutical ingredient (API) synthesis. acs.org

The continued exploration of chiral pyridyl alcohols like this compound is poised to contribute significantly to the advancement of asymmetric synthesis and the development of novel functional molecules. researchgate.netoup.com

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-pyridin-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-8(10)7-5-3-4-6-9-7/h3-6,8,10H,2H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUPVPZCSVEBQN-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis Methodologies for 1r 1 Pyridin 2 Yl Propan 1 Ol

Enantioselective Reduction Strategies

Enantioselective reduction of the prochiral ketone, 1-(pyridin-2-yl)propan-1-one, is a direct and widely explored approach to obtain (1R)-1-(pyridin-2-yl)propan-1-ol. This can be achieved through catalytic hydrogenation, biocatalytic methods, or the use of chiral reducing agents.

Asymmetric catalytic hydrogenation is a powerful tool for the synthesis of chiral alcohols from the corresponding ketones. nih.gov This method involves the use of a transition metal catalyst, typically based on rhodium, ruthenium, or iridium, complexed with a chiral ligand. ajchem-b.com For the synthesis of this compound, the precursor 1-(pyridin-2-yl)propan-1-one is hydrogenated in the presence of a chiral catalyst.

Ruthenium catalysts, particularly those based on the BINAP ligand, have shown high efficiency and enantioselectivity in the hydrogenation of various ketones. For instance, Ru(OAc)₂{(S)-binap} has been successfully used in the asymmetric reductive amination of 2-acetylpyridines, demonstrating its effectiveness in related transformations. researchgate.net The general mechanism involves the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of hydrogen from the metal to the carbonyl group, leading to the formation of the desired enantiomer of the alcohol. The choice of solvent, pressure, and temperature can significantly influence the reaction's outcome.

| Catalyst System | Substrate | Product | Enantiomeric Excess (e.e.) | Yield |

| Ru(OAc)₂{(S)-binap} | 2-acetyl-6-methoxypyridine | (S)-1-(6-methoxypyridin-2-yl)ethan-1-amine | 97.9% | 98.8% |

| Rh(cod)(R,R)-dipamp]⁺BF₄⁻ | α-amino acid precursor | L-Dopa | High | High |

| Ru-BINAP | β-keto ester | Carbapenem intermediate | High | High |

This table presents examples of asymmetric hydrogenation for related compounds, illustrating the potential of these catalysts for the synthesis of this compound.

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral alcohols. Enzymes, such as dehydrogenases and lipases, can catalyze the reduction of ketones with high enantioselectivity. Microbial reductions using whole-cell systems, like baker's yeast, have also been employed for the asymmetric reduction of pyridyl ketones. rsc.org

In a typical biocatalytic reduction, the ketone precursor is incubated with a specific enzyme or microorganism in a suitable buffer system. The enzyme provides a chiral environment that directs the reduction to produce predominantly one enantiomer of the alcohol. Lipase-catalyzed resolutions, either through ester hydrolysis or esterification, can also be used to separate the enantiomers of racemic 1-(pyridin-2-yl)propan-1-ol. rsc.org

The use of stoichiometric chiral reducing agents is another strategy to achieve the enantioselective reduction of 1-(pyridin-2-yl)propan-1-one. Chiral hydride reagents, such as those derived from lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) modified with chiral ligands, can deliver a hydride ion to the ketone in a stereoselective manner. rsc.org

An example of such a reagent is the BINAL-H complex, which is prepared from LiAlH₄, a chiral binaphthol, and an alcohol. The steric bulk and defined chiral environment of these reagents allow for the selective formation of one enantiomer of the resulting alcohol. However, these methods often require stoichiometric amounts of the chiral reagent, which can be a drawback compared to catalytic approaches.

Chiral Auxiliary-Based Synthetic Routes

Chiral auxiliary-based methods involve the temporary attachment of a chiral molecule to the substrate to direct a subsequent diastereoselective reaction. sfu.ca After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary can be attached to a precursor molecule. For instance, a chiral oxazolidinone can be used to direct the alkylation of a picolinoyl derivative. acs.org The diastereoselective addition of an ethyl group to the chiral derivative, followed by the cleavage of the auxiliary, would yield the desired alcohol. The efficiency of this approach depends on the degree of diastereoselectivity achieved in the key bond-forming step and the ease of auxiliary removal. acs.org

Enantioselective Alkylation and Addition Reactions

An alternative to the reduction of a pre-formed ketone is the enantioselective addition of an ethyl nucleophile to pyridine-2-carboxaldehyde. This can be achieved using organometallic reagents in the presence of a chiral ligand or catalyst.

For example, the addition of diethylzinc (B1219324) to pyridine-2-carboxaldehyde can be catalyzed by chiral amino alcohols or other ligands. rsc.org The chiral catalyst coordinates to both the aldehyde and the organometallic reagent, creating a chiral environment that directs the addition of the ethyl group to one face of the aldehyde, leading to the preferential formation of this compound. The enantioselectivity of these reactions is highly dependent on the structure of the chiral ligand and the reaction conditions.

| Reaction Type | Substrate | Reagent | Catalyst/Ligand | Product | Enantiomeric Excess (e.e.) |

| Enantioselective Addition | Pyridine-2-carboxaldehyde | Diethylzinc | Chiral amino alcohol | This compound | Moderate to high |

| Grignard Addition | Picolinonitrile | Ethyl magnesium bromide | - | 1-(pyridin-2-yl)propan-1-one | (prochiral ketone) |

This table illustrates the principle of enantioselective addition reactions for the synthesis of the target compound or its precursor.

Dynamic Kinetic Resolution and Asymmetric Transformations

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of a racemic starting material into a single enantiomer of the product with a 100% yield. wikipedia.org This process combines a rapid in-situ racemization of the starting material with a highly enantioselective reaction. princeton.eduresearchgate.net

In the context of synthesizing this compound, a racemic mixture of the alcohol could be subjected to DKR. This would typically involve an enzymatic acylation catalyzed by a lipase (B570770), which selectively acylates one enantiomer. beilstein-journals.org Simultaneously, a racemization catalyst, often a ruthenium complex, is used to continuously racemize the unreacted enantiomer of the alcohol. beilstein-journals.org This allows the lipase to eventually convert the entire racemic mixture into a single enantiomer of the acylated product, which can then be deacylated to yield the desired this compound.

The success of a DKR process relies on the careful selection of the enzyme, racemization catalyst, acyl donor, and reaction conditions to ensure that the rates of racemization and enantioselective acylation are well-matched. princeton.eduresearchgate.net

Deracemization Techniques

Deracemization offers an elegant approach to obtaining a single enantiomer from a racemic mixture, theoretically allowing for a 100% yield of the desired stereoisomer. This is a significant advantage over classical resolution, where the maximum yield is 50%.

One prominent strategy involves a one-pot, two-step chemoenzymatic deracemization process. uniovi.es This method typically employs an initial non-selective oxidation of the racemic alcohol to the corresponding ketone, followed by a highly stereoselective enzymatic reduction to yield the desired (R)-enantiomer. For instance, a system utilizing 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as an oxidation catalyst, in conjunction with a suitable secondary oxidant, can effectively convert the racemic alcohol to 1-(pyridin-2-yl)propan-1-one. researchgate.net Subsequently, an alcohol dehydrogenase (ADH) with a high preference for producing the (R)-alcohol is introduced. uniovi.esresearchgate.net The choice of ADH is critical, with enzymes like Lactobacillus brevis ADH (LBADH) often demonstrating the required anti-Prelog selectivity to produce the (R)-enantiomer in high enantiomeric excess. uniovi.es

Another innovative approach is the use of a single enzyme to perform the entire deracemization process. researchgate.net A mutant of Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH), for example, can catalyze both the non-stereoselective oxidation of the racemic alcohol and the subsequent stereoselective reduction of the intermediate ketone. researchgate.net The direction of the reaction is controlled by the concentration of cosubstrates, such as acetone (B3395972) for oxidation and 2-propanol for reduction. researchgate.net

Crystallization-induced deracemization represents a powerful, non-enzymatic alternative. This technique relies on the spontaneous crystallization of one enantiomer from a solution where the two enantiomers are in equilibrium. A recent development in this area is the use of a bifunctional chiral agent (BCA) that not only forms enantiospecific cocrystals with one enantiomer of a racemic compound but also catalyzes the racemization of the remaining enantiomer in the solution. nih.gov This one-pot process streamlines the deracemization and has been successfully applied to various racemic drugs. nih.gov

Synthetic Route Optimization and Process Intensification for Enantiopure this compound

The efficient synthesis of enantiopure this compound on a larger scale necessitates careful optimization of the synthetic route and intensification of the process. Key areas of focus include the design of catalysts and ligands, as well as the tuning of solvent and reaction conditions.

Catalyst Design and Ligand Engineering

The heart of many asymmetric syntheses lies in the chiral catalyst. For the asymmetric reduction of 1-(pyridin-2-yl)propan-1-one to this compound, transition metal catalysts featuring chiral ligands are extensively employed. The ligand plays a pivotal role in creating a chiral environment around the metal center, thereby dictating the stereochemical outcome of the reaction. diva-portal.org

Ruthenium and iridium complexes with chiral phosphine (B1218219) ligands have shown great promise. For example, an Ir-f-phamidol catalyst has been reported to be highly efficient for the hydrogenation of 2-pyridyl ketones, affording the corresponding chiral alcohols with exceptional enantioselectivity (up to >99% ee) and high catalytic efficiency. rsc.org The design of these ligands often involves creating a rigid and sterically demanding framework that effectively shields one face of the prochiral ketone, forcing the hydride to attack from the other face. diva-portal.orgresearchgate.net

Ligand engineering also extends to modulating the electronic properties of the metal center. diva-portal.org The combination of a chiral pyridine-2,6-bis(oxazoline) (pybox) ligand with a bidentate ligand, for instance, can fine-tune the electronic properties and enhance asymmetric induction in transition metal catalysis. researchgate.net Furthermore, noncovalent interactions between the ligand and the substrate are being increasingly exploited to achieve high levels of stereocontrol. mdpi.com

Solvent Effects and Reaction Condition Tuning

The choice of solvent can have a profound impact on the stereoselectivity of a reaction. rsc.org Solvents can influence the conformation of the catalyst-substrate complex and the transition state energies, thereby altering the enantiomeric excess of the product. rsc.org For instance, in palladium-catalyzed asymmetric allylations, the solvent can affect the conformational preferences of the palladium-ligand complexes. diva-portal.org Detailed studies involving spectroscopic analysis and computational modeling help in understanding these solute-solvent interactions and selecting the optimal solvent for a given transformation. diva-portal.orgrsc.org

Reaction conditions such as temperature, pressure, and the ratio of reagents are also critical parameters that need to be carefully tuned. marshall.edu For example, in asymmetric hydrogenations, the hydrogen pressure can influence both the reaction rate and the enantioselectivity. Temperature can also have a significant effect, with lower temperatures generally leading to higher enantioselectivities. rsc.org The use of microwave irradiation has emerged as a technique to accelerate reaction rates while maintaining high selectivity in some metal-catalyzed asymmetric reactions. diva-portal.org Optimization of these conditions is often achieved through systematic screening and is crucial for developing a robust and scalable synthetic process. wisc.edu

Mechanistic Elucidation of Reactions Involving 1r 1 Pyridin 2 Yl Propan 1 Ol

Stereochemical Control in Chiral Pyridine (B92270) Alcohol Formation

The synthesis of enantiomerically pure chiral pyridyl alcohols, including (1R)-1-(pyridin-2-yl)propan-1-ol, relies heavily on methods of asymmetric synthesis where stereochemical control is paramount. A primary strategy for achieving this control is the asymmetric reduction of the corresponding prochiral ketone, 1-(pyridin-2-yl)propan-1-one.

A modular approach is often employed, utilizing chirality sourced from the chiral pool. diva-portal.org The stereochemical outcome of these reductions is dictated by the chiral catalyst or reagent used, which creates a diastereomeric transition state that favors the formation of one enantiomer over the other. For instance, the use of (-)-B-chlorodiisopinocampheylborane has been reported for the asymmetric reduction of ketones to produce chiral pyridyl alcohols. diva-portal.org The absolute configuration of the newly formed carbinol carbon atom is the critical factor that determines the sense of asymmetric induction in subsequent reactions where the alcohol is used as a chiral ligand. diva-portal.org

The choice of the chiral auxiliary or catalyst is fundamental. For example, in the synthesis of related chiral amines, N-p-toluenesulfinyl ketimines are reduced diastereoselectively, where a bulky tert-butylsulfinyl group acts as a chiral auxiliary, directing the hydride transfer to one face of the molecule via a six-membered transition state. This principle of using a chiral director to influence the approach of a reagent is central to establishing the desired stereochemistry at the carbinol center of this compound.

Investigation of Transition States and Intermediates in Asymmetric Transformations

The stereoselectivity observed in reactions involving this compound is rationalized by analyzing the transition states and intermediates of the reaction pathways. When used as a chiral ligand in asymmetric transformations, such as the addition of diethylzinc (B1219324) to aldehydes, the alcohol forms a chiral catalyst complex in situ. The geometry of this complex and the resulting transition state dictates the facial selectivity of the reaction.

In related asymmetric syntheses, computational and experimental studies have shed light on these transient structures. For example, in the asymmetric addition of alkynyl nucleophiles to N-alkylpyridinium electrophiles, complete regiochemical and stereochemical control is achieved, leading to specific dihydropyridine (B1217469) products. mdpi.com This high level of control is attributed to a well-defined transition state where the chiral auxiliary directs the nucleophilic attack to a specific position (C2) and face of the pyridine ring. mdpi.com

Similarly, in the reduction of ketimines using a chiral sulfinyl auxiliary, the reaction is proposed to proceed through a six-membered transition state. In this model, the bulky chiral group blocks one face of the imine, forcing the reducing agent to attack from the less sterically hindered face, thus ensuring high stereoselectivity. While specific transition state models for reactions of this compound are not extensively detailed in the literature, these analogous systems provide a framework for understanding how non-covalent interactions in the transition state assembly govern the stereochemical outcome.

Kinetic and Thermodynamic Aspects of Stereoselective Processes

The outcome of stereoselective reactions can be governed by either kinetic or thermodynamic control. acs.org Under kinetic control, the product distribution is determined by the relative rates of formation of the stereoisomers, reflecting the difference in the energy of their respective transition states. acs.org Conversely, under thermodynamic control, the product ratio reflects the relative thermodynamic stabilities of the stereoisomers, as the reaction is allowed to reach equilibrium.

In the context of pyridine chemistry, these principles are well-illustrated. For example, in the one-pot double nucleophilic addition of Grignard reagents to pyridine derivatives, the stereoselectivity of the second nucleophilic attack is temperature-dependent. mdpi.com At low temperatures, the reaction is kinetically controlled, yielding the anti-diastereoisomer. mdpi.com However, at room temperature, the mixture equilibrates, and the thermodynamically more stable syn-diastereoisomer can become the major product, demonstrating a switch from kinetic to thermodynamic control. mdpi.com

This interplay is crucial in stereoediting reactions where the goal is to invert an existing stereocenter. acs.org By selecting appropriate catalysts and conditions, a reaction can be directed to a thermodynamic equilibrium or an out-of-equilibrium steady state defined by kinetic factors. acs.org For reactions involving this compound, understanding whether a process is under kinetic or thermodynamic control is essential for predicting and manipulating the stereochemical outcome, especially when multiple chiral centers are being formed or modified.

Reactivity Profiling of the Pyridine Nucleus and Hydroxyl Group

The chemical behavior of this compound is defined by the reactivity of its two primary functional groups: the secondary hydroxyl group and the pyridine ring.

The secondary alcohol group of this compound can be readily oxidized to the corresponding ketone, 1-(pyridin-2-yl)propan-1-one. This transformation is a common step in organic synthesis and can be achieved using a variety of oxidizing agents, such as chromium-based reagents (e.g., PCC, PDC) or milder, more selective methods like Swern or Dess-Martin periodinane oxidation. The mechanism typically involves the formation of an intermediate, such as a chromate (B82759) ester, followed by an E2-type elimination of a proton from the carbinol carbon to form the carbon-oxygen double bond.

While the hydroxyl group is the more susceptible site for oxidation, the pyridine nucleus can also be oxidized under more forceful conditions to form a pyridine N-oxide. This transformation typically requires strong oxidizing agents like peroxy acids.

The pyridine ring of this compound can undergo reduction, typically via catalytic hydrogenation. This process converts the aromatic pyridine ring into a saturated piperidine (B6355638) ring. For instance, dihydropyridines, which can be formed from pyridine derivatives, can be further reduced to piperidines in the same pot. mdpi.com The reduction of a pyridine ring to a piperidine has been demonstrated using platinum oxide as a catalyst under a hydrogen atmosphere. scirp.org The hydroxyl group itself is generally inert to these reduction conditions.

Substitution reactions can occur at either the hydroxyl group or, under certain conditions, the pyridine ring.

The hydroxyl group is a poor leaving group (OH⁻) and must first be converted into a better one for nucleophilic substitution to occur. libretexts.org This can be achieved in several ways:

Conversion to Alkyl Halides : Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) converts the alcohol into an alkyl chloride or bromide. libretexts.org With SOCl₂, the mechanism can be either Sₙi (retention of configuration) or Sₙ2 (inversion of configuration). The addition of a base like pyridine ensures an Sₙ2 pathway by reacting with the intermediate chlorosulfite ester, liberating a chloride ion that acts as a nucleophile, resulting in inversion of the stereocenter. masterorganicchemistry.com

Conversion to Sulfonate Esters : Reaction with p-toluenesulfonyl chloride (TsCl) in pyridine converts the alcohol to a tosylate (ROTs). libretexts.org This reaction proceeds without affecting the C-O bond, thus retaining the configuration at the chiral center. libretexts.org The resulting tosylate is an excellent leaving group and readily undergoes Sₙ2 reactions with a wide range of nucleophiles, leading to inversion of configuration. libretexts.org

O-Alkylation : The hydroxyl group can be deprotonated with a strong base to form an alkoxide, which can then act as a nucleophile. However, in molecules with base-sensitive groups, this can lead to side reactions. For instance, using Williamson ether synthesis conditions on a related chiral alcohol containing a pyridine ring led to an unexpected rearrangement. nih.gov A milder, more effective method for O-allylation was achieved using palladium-catalyzed decarboxylative allylation, which proceeds under neutral conditions. nih.gov

Nucleophilic substitution on the pyridine ring itself is generally challenging due to the electron-rich nature of the aromatic ring. However, the ring can be activated towards nucleophilic attack by forming an N-acyl or N-alkylpyridinium ion, which makes the ring more electrophilic. mdpi.com

Table of Reaction Mechanisms

| Reaction Type | Reagent(s) | Functional Group | Mechanism | Stereochemical Outcome |

| Halogenation | SOCl₂, pyridine | Hydroxyl | Sₙ2 | Inversion |

| Halogenation | SOCl₂ (no base) | Hydroxyl | Sₙi | Retention |

| Tosylation | TsCl, pyridine | Hydroxyl | Nucleophilic Acyl Sub. | Retention |

| Substitution | Nucleophile (on tosylate) | Tosylate | Sₙ2 | Inversion |

| O-Allylation | Allyl-t-butylcarbonate, Pd(0) | Hydroxyl | Decarboxylative Allylation | Retention |

| Reduction | H₂, PtO₂ | Pyridine Ring | Catalytic Hydrogenation | N/A |

| Oxidation | PCC, DMP, etc. | Hydroxyl | Elimination from intermediate | N/A |

Chemo- and Regioselectivity in Multi-Functionalized Pyridine Alcohol Systems

In a molecule like this compound, the pyridine ring offers several positions for electrophilic or nucleophilic attack (C3, C4, C5, C6), while the secondary alcohol provides a site for oxidation, substitution, or esterification. The interplay between these functional groups, influenced by reaction conditions, catalysts, and reagents, dictates the outcome of a given transformation.

Factors Influencing Selectivity:

The selective functionalization of pyridine derivatives is a well-explored area of research. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, typically direct nucleophilic attacks to the C2, C4, and C6 positions. Conversely, electrophilic substitutions are generally disfavored but can occur at the C3 and C5 positions under forcing conditions or with appropriate activation.

In the context of this compound, the 1-hydroxypropyl substituent at the C2 position introduces steric hindrance and electronic effects that further modulate the ring's reactivity. The hydroxyl group itself can act as a directing group, coordinating to metal catalysts and influencing the regioselectivity of C-H functionalization on the pyridine ring.

Reactions Targeting the Pyridine Ring:

The direct functionalization of the pyridine ring in the presence of an alcohol moiety is a significant challenge that highlights the importance of catalyst and reagent control.

C4-Alkylation: Mechanochemically activated magnesium has been shown to mediate the direct C4-H alkylation of pyridines with high regioselectivity. escholarship.org This method is tolerant of various functional groups, including alcohols, suggesting its potential applicability to this compound for selective modification at the C4 position. The proposed mechanism involves the formation of a C4-pyridyl radical that couples with an alkyl radical. escholarship.org

C3-Hydroxylation: A metal-free photochemical method for the C3-selective hydroxylation of pyridines via their N-oxides has been developed. researchgate.net This approach is tolerant of alcohol functionalities within the substrate, offering a potential route to 3-hydroxy-2-(1-hydroxypropyl)pyridine derivatives. researchgate.net

Difunctionalization via Pyridynes: The generation of 3,4-pyridyne intermediates from 3-chloropyridines allows for regioselective difunctionalization. semanticscholar.org The addition of organomagnesium reagents occurs selectively at the C4 position, followed by quenching with an electrophile at C3. semanticscholar.org While requiring a pre-functionalized pyridine, this strategy showcases how specific intermediates can control regioselectivity.

Reactions at the Alcohol Moiety:

The secondary alcohol in this compound is a key site for transformations. The chemoselectivity of these reactions depends on preventing concurrent reactions on the pyridine ring.

Oxidation: The selective oxidation of secondary alcohols in the presence of other functional groups is a common transformation. For pyridyl alcohols, various catalytic systems can achieve this. For instance, Mn(OAc)₃·2H₂O has been used to mediate radical reactions where the pyridine nitrogen can play a key coordinating role, influencing the reaction pathway. acs.org

Substitution and Elimination: The hydroxyl group can be a leaving group in substitution or elimination reactions, typically after protonation or conversion to a better leaving group (e.g., a tosylate). The regioselectivity of elimination reactions involving tertiary alcohols is known to follow Zaitsev's rule, favoring the formation of the more substituted alkene. youtube.com For a secondary alcohol like in this compound, elimination would lead to the corresponding enamine precursor.

Mechanistic Insights from Related Systems:

While specific mechanistic studies on this compound are limited, research on structurally similar compounds provides valuable insights. For example, in the Rh(III)-catalyzed synthesis of pyridines from alkenes and α,β-unsaturated oxime esters, the reaction proceeds via a reversible C-H activation, alkene insertion, and a C-N bond formation/N-O bond cleavage process, demonstrating the intricate role of the metal catalyst in controlling the reaction sequence and selectivity. nih.gov

In another example, the synthesis of enantiomerically pure vic-diamines from chiral β-amino alcohols with a 2-pyridyl moiety highlights the influence of the pyridyl group on the regioselectivity of aziridine (B145994) ring-opening reactions. mdpi.com Nucleophilic attack can be directed to the carbon adjacent to the pyridine ring. mdpi.com

The following tables summarize research findings on the chemo- and regioselectivity in reactions involving functionalized pyridines and pyridine alcohols, which can be extrapolated to predict the behavior of this compound.

Table 1: Regioselective Functionalization of the Pyridine Ring

| Reaction Type | Reagents/Catalyst | Position of Functionalization | Substrate Scope Includes | Reference |

| C4-H Alkylation | Mechanically activated Mg | C4 | Pyridines with alcohol functionalities | escholarship.org |

| C3-Hydroxylation | Photochemical (from N-oxide) | C3 | Pyridines with alcohol functionalities | researchgate.net |

| 3,4-Difunctionalization | n-BuLi, RMgX (from 3-chloropyridine) | C3 and C4 | 2-alkoxy-3-chloropyridines | semanticscholar.org |

| C2-Arylation | Pd(OAc)₂, PPh₃ (from N-oxide) | C2 | Pyridine N-oxides | nih.gov |

Table 2: Chemoselective Reactions at the Alcohol Functionality

| Reaction Type | Reagents/Catalyst | Transformation | Notes | Reference |

| Radical Cycloaddition | Mn(OAc)₃·2H₂O | Oxidation and Cycloaddition | Pyridine nitrogen coordination influences regioselectivity | acs.org |

| Elimination (tertiary alcohol) | H₂SO₄, heat | Dehydration to alkene | Follows Zaitsev's rule | youtube.com |

| Ring Opening of Aziridines | HN₃ | Azide formation | Regioselectivity influenced by pyridyl substituent | mdpi.com |

Advanced Spectroscopic and Analytical Characterization for Stereochemical Purity and Structural Confirmation

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, and thus for determining the enantiomeric excess (ee) of a chiral compound like (1R)-1-(pyridin-2-yl)propan-1-ol. nih.govmagritek.com This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation. nih.govchromatographyonline.com

The choice of the chiral stationary phase is critical for achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. chromatographyonline.comderpharmachemica.com For the analysis of this compound, a typical method would involve a normal-phase HPLC system.

A validated chiral HPLC method for a similar compound, epichlorohydrin, utilized an immobilized amylose-based stationary phase (Chiralpak-IA) with a mobile phase consisting of n-hexane and 2-propanol. derpharmachemica.com The separation is monitored using a UV detector. derpharmachemica.com The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram. The development of a robust HPLC method requires optimization of the mobile phase composition, flow rate, and column temperature to achieve baseline separation with good resolution. derpharmachemica.com

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Amylose-based) |

| Mobile Phase | n-Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength |

| Column Temp. | Ambient or controlled |

The accuracy of the ee determination can be verified by creating a calibration curve with samples of known enantiomeric composition. nih.gov This ensures the linearity and reliability of the method for quantitative analysis. derpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of stereochemistry. magritek.com For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to confirm its constitution and relative and absolute configuration.

The 1H NMR spectrum of propan-1-ol, a related simple alcohol, shows distinct signals for the protons in different chemical environments. docbrown.info Similarly, the 1H NMR spectrum of this compound would exhibit characteristic signals for the pyridinyl, carbinol, ethyl, and hydroxyl protons. The chemical shifts (δ) and coupling constants (J) provide valuable information about the connectivity of atoms.

Application of Chiral Solvating Agents (CSAs) for Enantiomeric Purity

To determine enantiomeric purity by NMR, chiral solvating agents (CSAs) are often employed. nih.govresearchgate.net CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. This interaction leads to the differentiation of NMR signals for the two enantiomers, allowing for their quantification. nih.govrsc.org The choice of CSA is crucial and depends on the functional groups present in the analyte. For an alcohol like this compound, CSAs capable of hydrogen bonding are particularly effective. kaist.ac.kr The addition of a CSA to a solution of the analyte in an NMR tube can induce separate signals for the corresponding protons of the (R) and (S) enantiomers, with the integration of these signals directly reflecting the enantiomeric ratio. researchgate.net

Multi-Dimensional NMR Techniques (e.g., COSY, NOESY) for Structural Elucidation

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful for unambiguously assigning proton and carbon signals and for determining the through-bond and through-space connectivities within the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum shows through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. researchgate.net This is particularly useful for determining the relative stereochemistry and conformation of the molecule. For instance, NOESY can reveal correlations between the protons of the pyridinyl ring and the protons of the propanol (B110389) side chain, providing insights into the preferred spatial arrangement of these groups. researchgate.net

Table 2: Key 2D NMR Correlations for Structural Confirmation

| Experiment | Correlation Type | Information Gained |

| COSY | ¹H-¹H through-bond coupling | Confirms atomic connectivity and spin systems. |

| NOESY | ¹H-¹H through-space proximity | Determines relative stereochemistry and conformation. |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.comnih.gov This technique is highly sensitive to the three-dimensional arrangement of atoms and is therefore a powerful tool for determining the absolute configuration of enantiomers. mtoz-biolabs.com

The CD spectrum of a chiral molecule is unique to its absolute configuration. The spectrum of one enantiomer will be a mirror image of the other. researchgate.net To determine the absolute configuration of this compound, its experimental CD spectrum is compared to the theoretically calculated spectrum for the known (R) configuration. mtoz-biolabs.com A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. researchgate.net This comparison is often performed for molecules with similar chromophores and structures where the absolute configuration has been previously established. mtoz-biolabs.com

X-ray Crystallography for Solid-State Structure and Chiral Confirmation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. iucr.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms within the crystal lattice.

For this compound, obtaining a suitable single crystal is a prerequisite for X-ray analysis. Once a crystal structure is solved, it provides an unambiguous confirmation of the (R) configuration at the chiral center. The crystal structure of a related compound, 1-(2'-hydroxybenzylidene)-5-(1'-pyridylethylidene)carbonohydrazone, revealed detailed information about its molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal packing. eurjchem.com Similar analyses for this compound would provide invaluable data on its solid-state conformation.

Advanced Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. savemyexams.com Advanced MS techniques, such as electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS), provide highly accurate mass measurements, which can confirm the molecular formula of this compound.

In addition to determining the molecular ion peak, MS can provide structural information through the analysis of fragmentation patterns. savemyexams.comdocbrown.info When the molecular ion is subjected to fragmentation, it breaks down into smaller, characteristic fragment ions. The fragmentation pattern is like a fingerprint for the molecule and can be used to confirm its structure. For example, the mass spectrum of propan-1-ol shows a characteristic base peak at m/z 31, corresponding to the [CH2OH]+ fragment. docbrown.info Similarly, the mass spectrum of this compound would be expected to show fragments corresponding to the loss of the ethyl group, the hydroxyl group, or cleavage of the bond between the chiral center and the pyridine (B92270) ring.

Modern techniques like tandem mass spectrometry (MS/MS) can further elucidate fragmentation pathways by selecting a specific ion and fragmenting it further. nih.gov This provides even more detailed structural information, helping to piece together the molecule's connectivity. While standard MS is not inherently chiral, it can be coupled with chiral separation techniques like chiral HPLC (LC-MS) to provide both enantiomeric separation and mass spectrometric detection.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Infrared spectroscopy relies on the absorption of infrared radiation at frequencies that correspond to the natural vibrational frequencies of the bonds within a molecule. nih.gov For a vibration to be IR active, it must induce a change in the molecule's dipole moment. nih.gov In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, typically from a laser source. nih.gov A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. nih.gov Due to these different selection rules, IR and Raman spectroscopy are often complementary, providing a more complete picture of the vibrational landscape of a molecule. nih.gov

The vibrational spectrum of this compound is characterized by contributions from the hydroxyl group (-OH), the pyridine ring, and the propyl side chain. The analysis of these characteristic vibrations allows for unambiguous functional group identification and can also shed light on intermolecular interactions, such as hydrogen bonding.

Functional Group Analysis

The key functional groups in this compound each give rise to characteristic bands in the IR and Raman spectra. The positions of these bands can be predicted based on data from similar compounds and theoretical calculations.

Hydroxyl Group (-OH) Vibrations: The hydroxyl group is one of the most readily identifiable functionalities using vibrational spectroscopy.

O-H Stretching: A prominent feature in the IR spectrum of alcohols is the O-H stretching vibration, which typically appears as a broad and intense band in the region of 3200-3600 cm⁻¹. The broadness of this band is a hallmark of intermolecular hydrogen bonding between alcohol molecules. In the case of this compound, the presence of the nitrogen atom in the pyridine ring can also lead to intramolecular hydrogen bonding, further influencing the position and shape of this band. In theoretical studies of related pyridyl methanols, this O-H stretching vibration is a dominant feature. nih.govsemanticscholar.org For propan-1-ol, a broad O-H stretching band is observed around 3200-3500 cm⁻¹. nih.gov

C-O Stretching: The stretching vibration of the carbon-oxygen single bond (C-O) in secondary alcohols like this compound is expected to produce a strong band in the IR spectrum between 1100 and 1200 cm⁻¹. This band is often coupled with other vibrations in the molecule.

O-H Bending: The in-plane bending of the O-H group typically appears in the region of 1350-1450 cm⁻¹, while the out-of-plane bending is observed as a broad band around 650-750 cm⁻¹.

Pyridine Ring Vibrations: The pyridine ring exhibits a set of characteristic vibrations that are analogous to those of benzene, although the presence of the nitrogen atom lowers the symmetry and alters the frequencies and intensities of these modes.

C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring are expected in the 3000-3100 cm⁻¹ region. These are typically of lower intensity compared to the aliphatic C-H stretching bands.

Ring Stretching (C=C and C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. These are often sharp and can be used as a fingerprint for the pyridine moiety. Theoretical studies on similar pyridyl compounds show characteristic ring stretching modes in this region. semanticscholar.orgacs.org

Ring Breathing: A characteristic "ring breathing" mode, which involves the symmetric expansion and contraction of the entire pyridine ring, is expected to be a strong and sharp band in the Raman spectrum, typically around 990-1030 cm⁻¹. This mode is particularly useful for identifying the presence of the pyridine ring. researchgate.net

C-H Bending: The in-plane and out-of-plane bending vibrations of the pyridine C-H bonds occur at lower frequencies, typically in the 1000-1300 cm⁻¹ (in-plane) and 700-900 cm⁻¹ (out-of-plane) regions, respectively.

Aliphatic Chain Vibrations: The propyl side chain also contributes to the vibrational spectrum.

C-H Stretching: The asymmetric and symmetric stretching vibrations of the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups of the propyl chain are expected in the 2850-2975 cm⁻¹ range. These bands are typically strong in both IR and Raman spectra.

C-H Bending: The bending (scissoring, wagging, twisting, and rocking) vibrations of the methyl and methylene groups appear in the 1375-1470 cm⁻¹ region.

C-C Stretching: The stretching vibrations of the carbon-carbon single bonds in the propyl chain occur in the 800-1200 cm⁻¹ range and are often coupled with other vibrations.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch | Hydroxyl | 3200 - 3600 (broad) | Strong | Weak to Medium |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium | Medium to Strong |

| C-H Stretch (Aliphatic) | Propyl Chain | 2850 - 2975 | Strong | Strong |

| C=C, C=N Ring Stretch | Pyridine Ring | 1400 - 1600 | Medium to Strong | Medium to Strong |

| C-H Bend (Aliphatic) | Propyl Chain | 1375 - 1470 | Medium | Medium |

| C-O Stretch | Secondary Alcohol | 1100 - 1200 | Strong | Weak |

| Ring Breathing | Pyridine Ring | 990 - 1030 | Weak | Strong |

| C-H Out-of-Plane Bend | Pyridine Ring | 700 - 900 | Strong | Weak |

Conformational Studies

Vibrational spectroscopy can also provide valuable information about the different conformations that this compound can adopt. The rotational freedom around the C-C and C-O single bonds can lead to the existence of multiple stable conformers, each with its own unique vibrational spectrum.

By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to determine the most stable conformation in a given state (e.g., solid, liquid, or gas). chemicalbook.com For instance, the formation of an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the pyridine ring would significantly red-shift the O-H stretching frequency compared to a conformation where such an interaction is absent. Low-temperature matrix isolation IR spectroscopy, combined with computational modeling, is a particularly powerful technique for studying the vibrational spectra of individual conformers. researchgate.net While specific conformational studies on this compound are not extensively reported, research on analogous molecules like 2,3-dichloro-1-propanol (B139626) has demonstrated the utility of vibrational spectroscopy in identifying and quantifying different conformers. chemicalbook.com

Computational and Theoretical Studies on 1r 1 Pyridin 2 Yl Propan 1 Ol and Analogues

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (1R)-1-(pyridin-2-yl)propan-1-ol. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine its electronic structure, stability, and reactivity. unipd.itnih.gov

DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G(d), are effective for analyzing the electronic distribution and stability of pyridyl alcohol analogues. For the closely related (S)-2-(pyridin-2-yl)propan-1-ol, DFT studies reveal that the electron-withdrawing nature of the pyridine (B92270) ring influences the electron density at the hydroxyl oxygen, which can impact hydrogen bonding strength. Ab initio calculations provide a rigorous framework for studying molecular geometries and energies, often used to validate experimental findings or to explore systems where experimental data is scarce. uj.edu.plclockss.org These calculations can confirm the existence and influence of intramolecular interactions that stabilize the molecule's structure. uj.edu.pl

The stability of different conformers can be quantified by calculating their total and relative energies. Such calculations are crucial for understanding the potential energy surface and predicting the most likely structures the molecule will adopt. mdpi.com

Table 1: Theoretical Electronic Properties of a Pyridyl Alcohol Analogue This table presents representative data for (S)-2-(pyridin-2-yl)propan-1-ol, an analogue of the title compound, based on DFT calculations.

| Property | Calculated Value | Method | Significance |

|---|---|---|---|

| Relative Energy (Anti vs. Gauche) | +3.2 kcal/mol | DFT B3LYP/6-31G(d) | The gauche conformer is significantly more stable due to intramolecular hydrogen bonding. |

| Charge on Hydroxyl Oxygen | -0.32 e | DFT B3LYP/6-31G(d) | Indicates the electron-withdrawing effect of the pyridine ring, weakening the O-H bond. |

| Dipole Moment (Gauche) | ~2.5 D | DFT Calculation | Reflects the charge distribution and polarity of the most stable conformer. |

Conformational Analysis and Energy Landscapes

The biological activity and stereochemical outcome of reactions involving this compound are dictated by its three-dimensional structure. Conformational analysis maps the potential energy of the molecule as a function of its dihedral angles, revealing the most stable conformers and the energy barriers separating them.

For the analogous (S)-2-(pyridin-2-yl)propan-1-ol, DFT calculations have identified two primary conformers: a 'gauche' form and an 'anti' form. The gauche conformer is stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the pyridine nitrogen (O–H···N). The anti conformer, which lacks this interaction, is higher in energy. The energy barrier for the rotation of the hydroxyl group is relatively low, suggesting rapid interconversion between conformers at room temperature. This dynamic behavior is crucial for its interaction with other molecules, such as enzymes or chiral catalysts. The study of rotational barriers around N-Ar bonds in related systems further highlights how electronic effects can significantly influence conformational stability. csic.es

Table 2: Conformational Data for (S)-2-(pyridin-2-yl)propan-1-ol Data derived from computational studies on an analogue provide insight into the conformational preferences of this compound.

| Conformer | Key Feature | Relative Free Energy (ΔG) | Population in Vacuum (Predicted) | Population in Water (Predicted) |

|---|---|---|---|---|

| Gauche | Intramolecular O–H···N hydrogen bond | 0 kcal/mol | 92% | 65% |

| Anti | No intramolecular H-bond | +3.2 kcal/mol | 8% | 35% |

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the asymmetric synthesis of this compound. A common route to this compound is the stereoselective reduction of its corresponding ketone, 2-propionylpyridine (B1584170). Theoretical studies can map the entire reaction pathway, identify key intermediates, and characterize the transition states that control the reaction rate and stereoselectivity. rsc.orgrsc.org

For instance, in the borane-mediated reduction of ketones, DFT calculations can model the Gibbs free energy surfaces of the proposed mechanism. rsc.org This includes the activation of the reducing agent, the formation of an intermediate complex with the ketone, and the final hydride transfer step. Characterizing the transition state for the hydride transfer allows chemists to understand the origins of enantioselectivity, as the facial selectivity is determined by the relative energies of the two diastereomeric transition states leading to the (R) and (S) products. rsc.org Similarly, computational studies on ruthenium-catalyzed transfer hydrogenation reactions reveal mechanistic details and the influence of the catalyst structure on activity. researchgate.net Kinetic studies, supported by DFT, can also distinguish between different proposed mechanisms, such as concerted versus stepwise pathways. researchgate.net

Prediction of Spectroscopic Parameters (NMR, CD) for Chiral Discrimination

Computational methods are increasingly used to predict spectroscopic data, which aids in structure elucidation and the determination of absolute configuration. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT and other quantum chemical methods can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govacs.org By calculating the magnetic shielding tensors for different diastereomers or conformers, it's possible to assign signals in experimental spectra and even determine the relative configuration of complex molecules. frontiersin.org While machine learning and QM calculations employing DFT can predict ¹H shifts with high accuracy, discrepancies can arise, necessitating careful comparison with experimental data. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules. The absolute configuration of secondary alcohols like this compound can be determined using exciton-coupled circular dichroism (ECCD). acs.orgresearchgate.net In this method, the alcohol interacts with a chromophoric host to form diastereomeric complexes that exhibit characteristic CD signals. acs.orgresearchgate.net Computational studies are essential for rationalizing the observed CD spectra, predicting the preferred helical twist of the complex, and correlating it to the absolute configuration of the alcohol. acs.orgresearchgate.net Predictive models based on computationally derived steric and electronic parameters can even be used to generate theoretical calibration curves for determining the enantiomeric excess of chiral compounds. nih.govresearchgate.net

Molecular Dynamics Simulations for Solvent and Catalytic Effects

While quantum chemical calculations are excellent for studying molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior in an explicit solvent environment over time. mdpi.commdpi.com

MD simulations on analogues like (S)-2-(pyridin-2-yl)propan-1-ol have shown rapid interconversion between gauche and anti conformers on a picosecond timescale. These simulations are critical for understanding solvent effects; for example, in a polar solvent like water, the population of the gauche conformer decreases because intermolecular hydrogen bonds with water compete with the stabilizing intramolecular hydrogen bond. usp.br This demonstrates how the solvent can modulate the conformational landscape of the molecule. usp.br MD simulations are also used to study the interactions between a substrate and a catalyst within a solvent box, revealing how the catalyst's active site orients the substrate for stereoselective transformation and how solvent molecules mediate this interaction. mdpi.comresearchgate.net

Exploration of Non-Covalent Interactions in Stereoselective Processes

Stereoselective synthesis and molecular recognition are governed by a complex network of subtle non-covalent interactions. Computational chemistry is uniquely suited to identify and quantify these forces, which include hydrogen bonds, cation-π interactions, and CH-π interactions. uj.edu.plnih.govrsc.org

Hydrogen Bonding: As established in the conformational analysis, the intramolecular O–H···N hydrogen bond is a key stabilizing feature in the gauche conformer of pyridyl alkanols. uj.edu.pl In catalytic processes, hydrogen bonds between the substrate, catalyst, and solvent are critical for orienting the reactants within the transition state assembly. acs.org

Cation-π Interactions: The electron-rich π-system of the pyridine ring can engage in strong attractive interactions with cations. In certain catalytic cycles, the pyridinium (B92312) ion formed upon protonation or acylation can interact with another aromatic ring (either on the substrate or catalyst), an interaction that can be crucial for conformational control and stereoinduction. nih.gov

The Role of this compound in Modern Asymmetric Synthesis

The chiral alcohol this compound has emerged as a significant and versatile molecule in the field of asymmetric organic synthesis. Its unique structure, featuring a stereogenic center directly attached to a coordinating pyridine ring, makes it a valuable asset for creating complex, stereochemically defined molecules. This article explores its primary applications as a chiral building block for intricate molecular architectures and as a crucial precursor for the development of high-performance chiral ligands and organocatalysts.

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches for Chiral (1R)-1-(pyridin-2-yl)propan-1-ol Synthesis

The development of environmentally friendly methods for synthesizing chiral alcohols like this compound is a key area of research. nih.govbibliotekanauki.pl Green chemistry principles are being applied to reduce waste, avoid hazardous substances, and improve energy efficiency. bibliotekanauki.plnih.gov

One promising approach is biocatalysis, which uses enzymes or whole microbial cells to catalyze the reduction of prochiral ketones with high stereoselectivity. nih.govbibliotekanauki.pl For instance, the asymmetric reduction of 2-propionylpyridine (B1584170) using alcohol dehydrogenases (ADHs) can produce this compound with high enantiomeric excess. nih.gov Researchers are exploring various microorganisms and plant-based catalysts, such as carrot root, for these transformations. bibliotekanauki.plresearchgate.net Additionally, aqueous-phase asymmetric transfer hydrogenation (ATH) offers a green alternative, using water as a solvent and a safe hydrogen source like formate (B1220265) salts. rsc.org

| Green Chemistry Approach | Catalyst Type | Key Advantages |

| Biocatalysis | Enzymes (e.g., ADHs), Whole Cells (e.g., Lactobacillus) | High enantioselectivity, mild reaction conditions, reduced environmental impact. nih.govbibliotekanauki.pl |

| Asymmetric Transfer Hydrogenation (ATH) | Tailor-made or unmodified catalysts | Use of water as a green solvent, readily available and mild reductants. rsc.org |

| Solar-Light Driven Synthesis | Photocatalytic/biocatalytic cascades | Utilizes renewable energy, environmentally benign conditions. rsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous streams rather than in batches, offers significant advantages for the synthesis of chiral alcohols. acs.org This technology allows for better control over reaction parameters, improved safety, and easier scalability. acs.orgajchem-b.com The integration of flow chemistry with automated synthesis platforms can accelerate the discovery and optimization of reactions for producing this compound. ucla.eduscripps.edu

Automated systems can perform iterative cycles of synthesis and purification, enabling high-throughput screening of reaction conditions and catalysts. google.comnih.gov This is particularly beneficial for complex, multi-step syntheses where chiral intermediates like this compound are used. uc.pt For example, a continuous flow process for the synthesis of 2-pyridyl ketones, precursors to the target alcohol, has been developed, showcasing the potential for rapid and efficient production. researchgate.net

In-Situ Spectroscopic and Spectrometric Monitoring of Asymmetric Reactions

Real-time monitoring of chemical reactions provides crucial insights into reaction kinetics and mechanisms. nih.govnih.gov In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, allow chemists to track the concentrations of reactants, intermediates, and products as the reaction progresses. nih.govacs.orgyoutube.com

This real-time data is invaluable for optimizing reaction conditions to maximize yield and enantioselectivity in the synthesis of chiral alcohols. pku.edu.cnnih.gov For instance, monitoring the asymmetric reduction of 2-propionylpyridine can help identify the optimal temperature, pressure, and catalyst loading for producing this compound. Recent advancements have even made it possible to observe the evolution of chirality during a chemical reaction on a femtosecond timescale. pnas.org

Machine Learning and AI in Chiral Catalyst Design and Reaction Prediction

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of asymmetric catalysis. chiralpedia.comnumberanalytics.com By analyzing large datasets of chemical reactions, ML algorithms can identify complex patterns and relationships that are not apparent to human researchers. beilstein-journals.org This allows for the prediction of reaction outcomes, such as enantioselectivity, with a high degree of accuracy. rsc.orgchinesechemsoc.org

| AI/ML Application | Description | Potential Impact on this compound Synthesis |

| Predictive Modeling | ML models are trained on reaction data to predict enantioselectivity and yield. rsc.orgchinesechemsoc.org | Faster optimization of reaction conditions and catalyst selection. |

| Catalyst Design | AI algorithms explore vast chemical spaces to identify novel and highly effective chiral catalysts. chiralpedia.comnumberanalytics.com | Discovery of more efficient and selective catalysts for the synthesis. |

| Generative Models | Deep learning models can generate novel ligand structures for experimental validation. rsc.org | Accelerated development of new catalytic systems. |

Exploration of Novel Catalytic Systems Utilizing this compound-Derived Ligands

The chiral scaffold of this compound makes it an excellent starting point for the synthesis of new chiral ligands. mdpi.comdiva-portal.org These ligands, which can be bidentate, tridentate, or tetradentate, can be complexed with various transition metals to create novel catalysts for a wide range of asymmetric reactions. mdpi.comresearchgate.net

Researchers are actively exploring the synthesis of new ligands derived from chiral pyridine (B92270) amino alcohols and their application in asymmetric catalysis. mdpi.com For example, pyridyl phosphinite and phosphite (B83602) ligands synthesized from pyridyl alcohols have been evaluated in palladium-catalyzed allylic alkylations. diva-portal.org The development of these new catalytic systems opens up possibilities for novel transformations and the synthesis of other valuable chiral molecules.

Q & A

Q. Key Variables :

- Temperature : Higher temperatures (>50°C) reduce ee due to racemization .

- Solvent : Polar aprotic solvents (e.g., THF) improve catalyst stability compared to protic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.